molecular formula C13H11N3O B11879215 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11879215
M. Wt: 225.25 g/mol
InChI Key: WBOBZMATEMRFBH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that features a quinazolinone core fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 3-pyridinecarboxaldehyde under acidic conditions to form the quinazolinone core. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The biological activity of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound may also interfere with DNA replication and repair mechanisms, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(Pyridin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(Pyridin-3-yl)-1H-benzimidazole

Comparison: While these compounds share a similar quinazolinone or benzimidazole core, their biological activities can vary significantly due to differences in the position of the pyridine ring and other substituents. 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is unique in its specific interactions with molecular targets, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-pyridin-3-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C13H11N3O/c17-12-5-1-4-11-10(12)8-15-13(16-11)9-3-2-6-14-7-9/h2-3,6-8H,1,4-5H2

InChI Key

WBOBZMATEMRFBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)C3=CN=CC=C3

Origin of Product

United States

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